Product packaging for cis-Propenylphosphonic Acid-13C3(Cat. No.:)

cis-Propenylphosphonic Acid-13C3

Cat. No.: B1155755
M. Wt: 125.04
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-Propenylphosphonic Acid-13C3 is a high-purity, isotopically labeled analog of cis-Propenylphosphonic acid, where three carbon atoms are replaced with the stable isotope Carbon-13 (13C) . This compound serves as a critical reagent in the study and microbial production of the antibiotic Fosfomycin, a key therapeutic agent for treating urinary tract infections . As a stable isotope-labeled compound, it is particularly valuable for use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise tracking, metabolic studies, and detailed research into the biosynthesis mechanism of Fosfomycin and related phosphonic acid antibiotics . The product is characterized by a molecular formula of 13C3H7O3P and a molecular weight of 125.04 . It is recommended to be stored refrigerated or frozen and protected from air and light to ensure stability . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

¹³C₃H₇O₃P

Molecular Weight

125.04

Synonyms

P-(1Z)-1-Propen-1-ylphosphonic Acid-13C3;  (1Z)-1-Propenylphosphonic Acid-13C3;  (Z)-1-Propenylphosphonic Acid-13C3;  (Z)-Propenylphosphonic Acid-13C3;  cis-1-Propenyl)phosphonic Acid-13C3;  [(Z)-1-Propenyl]phosphonic Acid-13C3_x000B_

Origin of Product

United States

Chemical Synthesis and Derivatization of Cis Propenylphosphonic Acid 13c3

Strategies for Stereoselective Synthesis of Phosphonic Acids

Achieving stereoselectivity in the synthesis of phosphonic acids is a significant challenge due to the tetrahedral geometry of the phosphorus atom. core.ac.ukchim.it Various strategies have been developed to control the stereochemical outcome of reactions that form the carbon-phosphorus bond.

One common approach involves the hydrophosphonylation of chiral aldehydes or imines. chim.itacs.org For instance, the addition of phosphites to chiral imines can proceed with moderate to high diastereoselectivity, which is influenced by the nature of the chiral auxiliary on the imine and the reaction conditions. core.ac.uk Lewis acid catalysis, using reagents like titanium tetrachloride (TiCl4), has also been shown to mediate the stereoselective hydrophosphonylation of aldehydes. acs.org

Another strategy is the use of chiral auxiliaries attached to the phosphorus reagent itself. For example, nonracemic (R,R)-TADDOL-derived H-phosphonates have been successfully employed as chiral auxiliaries in the hydrophosphonylation of aldehydes and imines, leading to the formation of α-hydroxy- and α-aminomethylphosphonates with good diastereoselectivity. chim.it The choice of solvent, temperature, and stoichiometry of reactants can significantly influence the stereochemical course of these reactions. acs.org

The table below summarizes key stereoselective synthesis strategies for phosphonic acids.

StrategyKey FeaturesExample ReactionReference(s)
Hydrophosphonylation of Chiral Imines Addition of phosphinates to chiral imines. Diastereoselectivity depends on the chiral auxiliary.Reaction of (S)-α-methylbenzylamine derived imines with ethyl phenylphosphinate. core.ac.uk
Lewis Acid-Mediated Hydrophosphonylation Use of Lewis acids like TiCl4 to control stereochemistry in the addition of phosphites to aldehydes.TiCl4-mediated hydrophosphonylation of α-benzyloxy aldehydes. acs.org
Chiral H-Phosphonate Auxiliaries Employment of enantiomerically pure H-phosphonates, such as (R,R)-TADDOL-derived H-phosphonates.Hydrophosphonylation of aldehydes and chiral aldimines using (R,R)-TADDOL derived H-phosphonate. chim.it

Isotopic Labeling Methodologies for Carbon-13 Enrichment

Carbon-13 is a stable isotope with a natural abundance of approximately 1.1%. rsc.org Enrichment with 13C is a powerful tool in chemical and biochemical studies, enabling the tracking of metabolic pathways and the elucidation of reaction mechanisms. rsc.org The primary method for producing highly enriched 13C (95-99% isotopic purity) is the cryogenic distillation of carbon monoxide. rsc.org

Specific Approaches for 13C3 Incorporation into the Propenyl Moiety

The incorporation of three carbon-13 atoms (13C3) into the propenyl moiety of cis-propenylphosphonic acid requires a synthetic route that utilizes a 13C3-labeled precursor. A plausible strategy would involve starting with a three-carbon building block that is commercially available in its 13C3-labeled form, such as [1,2,3-13C3]propanal or a related derivative.

A Wittig-type reaction or a Horner-Wadsworth-Emmons reaction would be a key step in forming the propenyl double bond with the desired cis-stereochemistry. rsc.org For example, the reaction of a 13C3-labeled aldehyde with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion would introduce the labeled propenyl group. The stereoselectivity of the double bond formation can often be controlled by the choice of reagents and reaction conditions.

Precursor Design for Labeling Efficiency and Purity

The design of the labeled precursor is crucial for maximizing the efficiency of isotope incorporation and ensuring the chemical and isotopic purity of the final product. The ideal precursor should be readily available with high isotopic enrichment and should be easily converted to the target molecule in a high-yielding and stereoselective manner.

Optimization of Reaction Conditions for Labeled Synthesis

The optimization of reaction conditions is critical in any synthesis, but it takes on added importance when working with expensive isotopically labeled materials to maximize yield and purity. researchgate.net For the synthesis of phosphonates, the Michaelis-Arbuzov and Pudovik reactions are fundamental methods for forming the C-P bond. researchgate.netnih.gov

In the context of synthesizing cis-propenylphosphonic acid-13C3, key reaction parameters to optimize would include:

Temperature: Many phosphonate-forming reactions are conducted at elevated temperatures. researchgate.net

Solvent: The choice of solvent can influence reaction rates and selectivities.

Catalyst: The use of catalysts, such as Lewis acids or bases, can significantly impact the efficiency and stereochemical outcome of the reaction. acs.orgmdpi.com

Stoichiometry: Precise control over the molar ratios of reactants is essential to maximize the incorporation of the labeled precursor and minimize side reactions. researchgate.net

Continuous flow chemistry, particularly using continuous stirred-tank reactors (CSTRs), has emerged as a powerful tool for optimizing reaction conditions, offering better control over parameters like temperature and residence time, leading to improved yields and reduced reaction times compared to traditional batch methods. mdpi.com

Synthetic Routes for Related Phosphonate Derivatives and Analogs

The synthetic methodologies developed for this compound can be adapted to produce a variety of related phosphonate derivatives and analogs. For example, by using different starting materials, one could synthesize phosphonates with varying substitution patterns on the propenyl chain or with different functional groups.

Synthetic routes to phosphonate esters are of particular interest, as these compounds can serve as prodrugs or as intermediates for the synthesis of other phosphonate derivatives. acs.org The Michaelis-Arbuzov reaction, for instance, is a widely used method for preparing phosphonate esters from trialkyl phosphites and alkyl halides. youtube.com Palladium-catalyzed cross-coupling reactions have also proven effective for the synthesis of aryl and vinyl phosphonates. organic-chemistry.org

Furthermore, the synthesis of phosphonamidates, which are analogs of phosphonates where one of the hydroxyl groups is replaced by an amino group, has gained attention. researchgate.net These compounds can be prepared through the reaction of phosphonochloridates with amines. researchgate.net

Purification and Isotopic Verification Techniques for Synthetic Products

After synthesis, the purification of the labeled compound is essential to remove any unreacted starting materials, byproducts, and unlabeled species. Standard purification techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly employed.

The isotopic enrichment and the position of the labels in the final product must be verified. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the labeled compound, confirming the incorporation of the desired number of 13C atoms. nih.gov Analysis of the isotopic pattern in the mass spectrum provides information on the percentage of labeled molecules. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful tool for determining the exact location of the carbon-13 labels within the molecule. wikipedia.org The coupling patterns between adjacent 13C nuclei (13C-13C coupling) can provide definitive proof of the labeling pattern. 31P NMR is also a valuable technique for characterizing phosphonates.

The following table outlines the key techniques for purification and verification.

TechniquePurposeKey Information ObtainedReference(s)
Column Chromatography PurificationSeparation of the desired product from impurities.N/A
High-Performance Liquid Chromatography (HPLC) PurificationHigh-resolution separation for achieving high purity.N/A
Mass Spectrometry (MS) Isotopic VerificationConfirms the mass of the labeled compound and determines isotopic enrichment. wikipedia.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Isotopic Verification & Structural ElucidationDetermines the position of 13C labels and confirms the overall structure of the molecule. wikipedia.org

Enzymatic Transformations and Biochemical Reactivity of Cis Propenylphosphonic Acid 13c3

Identification and Characterization of Enzymes Interacting with Propenylphosphonic Acid Substrates

A variety of enzymes have been identified that interact with phosphonate (B1237965) substrates. These enzymes are found across different bacterial species and are involved in both the biosynthesis and catabolism of phosphonates. nih.govnih.gov The initial step in nearly all phosphonate biosynthetic pathways is the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy) by the enzyme PEP mutase (PepM). nih.govpnas.org This reaction is a key indicator for the genetic potential of an organism to produce phosphonates. pnas.orgnih.gov

Enzymes involved in the degradation of phosphonates are also diverse. They include phosphonatases (such as phosphonoacetaldehyde (B103672) hydrolase), the C-P lyase complex, and enzymes involved in oxidative C-P bond cleavage pathways. tamu.edunih.gov For instance, in some marine organisms, PhnY and PhnZ are two enzymes that work in concert to catabolize phosphonates through oxidative cleavage. nih.gov PhnY hydroxylates the phosphonate, and PhnZ subsequently oxidizes the intermediate to yield phosphate (B84403). nih.gov

Enzymatic specificity towards geometric isomers, such as cis- and trans-propenylphosphonic acid, is a critical aspect of their biological activity. This specificity is often dictated by the precise three-dimensional structure of the enzyme's active site.

In the context of fosfomycin (B1673569) biosynthesis, a clinically important antibiotic, the microbial epoxidation of cis-propenylphosphonic acid is a key step. nih.gov Studies have shown that various species of Penicillium can stereospecifically convert the cis-isomer to (-)-cis-1,2-epoxypropylphosphonic acid (fosfomycin). nih.gov For example, Penicillium spinulosum demonstrates a high conversion efficiency of the cis-isomer, while the trans-isomer is not a substrate for this transformation. nih.gov This highlights a strict enzymatic preference for the cis configuration.

Conversely, enzymes can be engineered to alter their stereoselectivity. For instance, variants of phosphotriesterase (PTE) have been identified that exhibit opposite stereoselectivity for the hydrolysis of chiral phosphinate esters, demonstrating that enzyme specificity can be manipulated. tamu.edu

cis-Propenylphosphonic acid can function both as a substrate for enzymatic reactions and as an inhibitor of specific enzymes. Its role is determined by the particular enzyme and the metabolic pathway involved.

As a Substrate: The most prominent role of cis-propenylphosphonic acid as a substrate is in the biosynthesis of the antibiotic fosfomycin. Microbial enzymes, such as epoxidases from Penicillium and Streptomyces species, utilize cis-propenylphosphonic acid to produce fosfomycin through a stereoselective epoxidation reaction. nih.gov Another related enzyme, (S)-2-hydroxypropylphosphonic acid epoxidase, which is involved in fosfomycin biosynthesis in Pseudomonas syringae, also acts on a structurally similar substrate, highlighting the role of such compounds in antibiotic production pathways. wikipedia.org

As an Inhibitor Analog: Phosphonates are well-known for their ability to act as competitive inhibitors of enzymes that process phosphate or carboxylate substrates. nih.govnih.govresearchgate.net They mimic the structure of the natural substrate or the tetrahedral transition state of the reaction. researchgate.net For instance, fosfomycin, derived from cis-propenylphosphonic acid, inhibits MurA, an enzyme crucial for bacterial cell wall biosynthesis, by mimicking phosphoenolpyruvate. While direct inhibitory studies on cis-propenylphosphonic acid itself are less common, its derivatives and related phosphonates serve as powerful tools for studying enzyme mechanisms due to their inhibitory properties. researchgate.netrsc.org

Investigation of Enzyme Catalytic Mechanisms Using 13C3-Labeled Substrates

Isotopically labeled compounds, such as cis-propenylphosphonic acid-13C3, are invaluable tools for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov The use of 13C-labeled substrates allows researchers to trace the metabolic fate of the carbon atoms through complex biochemical pathways and to probe the kinetics of specific enzymatic steps. nih.govoup.com

The stereochemical course of an enzymatic reaction provides deep insights into the catalytic mechanism. Using substrates with isotopic labels at specific positions allows for the determination of how the enzyme manipulates the substrate in three-dimensional space.

For example, mechanistic studies of (S)-2-hydroxypropylphosphonic acid epoxidase (HppE), an enzyme in the fosfomycin biosynthetic pathway, have utilized isotopically labeled substrates to demonstrate that the reaction proceeds with a loss of stereochemistry at the C1 position. nih.gov Similarly, in the biosynthesis of other phosphonates, the use of 13C-labeled precursors has been essential to track the rearrangement and incorporation of carbon atoms, thereby defining the stereochemical outcome of the enzymatic transformations. nih.gov For example, 13C NMR studies of the DfmD-catalyzed reaction with 13C-labeled trimethyl-AEP helped to elucidate an unusual biochemical transformation involving methyl group migration. nih.gov

Kinetic Isotope Effect (KIE) studies measure the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. nih.gov The magnitude of the KIE can provide evidence for which step in a multi-step reaction is the rate-limiting one.

The use of 13C-labeled substrates is a common practice in KIE studies to investigate enzyme mechanisms. nih.govnih.gov For example, 13C KIEs were used to probe the kinetic mechanism of aspartate transcarbamylase, revealing that the binding of substrates occurs in a specific order. nih.gov While specific KIE studies on this compound are not widely documented, the principles are broadly applicable. Such a study could determine if the C-P bond cleavage or another step, such as substrate binding or product release, is rate-limiting in a given enzymatic reaction. It is important to note that neglecting KIEs in metabolic flux analysis can lead to significant errors in the estimated flux distributions. nih.gov

Enzymatic Biotransformation Pathways Involving Phosphonates

Bacteria have evolved several distinct pathways to metabolize phosphonates, allowing them to utilize these compounds as a source of phosphorus. tamu.edunih.gov These pathways are a source of novel and unusual enzymatic chemistry. nih.gov

Three major classes of enzymatic systems for C-P bond cleavage have been characterized:

Phosphonatases: These hydrolases act on phosphonates that have an electron-withdrawing group, such as a carbonyl, beta to the phosphonate group. tamu.edu A key example is phosphonoacetaldehyde hydrolase (PhnA), which cleaves phosphonoacetaldehyde into acetaldehyde (B116499) and inorganic phosphate. nih.govebi.ac.uknih.govwikipedia.org The reaction often proceeds through a Schiff base intermediate. nih.gov

The C-P Lyase Complex: This multi-protein complex is responsible for cleaving the C-P bond in a wide range of unactivated phosphonates. nih.gov

Oxidative Pathways: These pathways involve the oxidative cleavage of the C-P bond. For instance, the PhnY/PhnZ system hydroxylates and then oxidizes the phosphonate substrate to release phosphate. nih.gov Another example is the conversion of 2-hydroxyethylphosphonate to hydroxymethylphosphonate by 2-hydroxyethylphosphonate dioxygenase. nih.gov

The biosynthesis of phosphonates also involves diverse enzymatic transformations. Starting from phosphonopyruvate (PnPy), pathways diverge to create a wide array of phosphonate natural products. pnas.org For example, PnPy can be decarboxylated or can react with other metabolites to build more complex structures, showcasing the versatility of phosphonate biochemistry. nih.gov

Reconstitution of Biosynthetic Pathways In Vitro with Labeled Intermediates

The elucidation of complex biosynthetic pathways relies heavily on the in vitro reconstitution of enzymatic reactions using purified components. This approach allows for the detailed study of individual reaction steps, enzyme kinetics, and substrate specificity under controlled conditions. The use of isotopically labeled intermediates, such as this compound, is a powerful tool in these studies, enabling researchers to trace the metabolic fate of specific atoms through a series of transformations.

In the context of phosphonate antibiotics, in vitro reconstitution has been pivotal in understanding the biosynthesis of fosfomycin. While cis-propenylphosphonic acid is a known synthetic precursor used in industrial biotransformations to produce fosfomycin, the natural biosynthetic pathways in microorganisms like Streptomyces and Pseudomonas proceed through a different, albeit related, C3 intermediate. nih.govpsu.edunih.gov The terminal step in these natural pathways is the epoxidation of 2-hydroxypropylphosphonate (2-HPP) to form fosfomycin. nih.govnih.govnih.gov

Research has focused on isolating and characterizing the enzymes responsible for these final steps. In Streptomyces wedmorensis, the enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE) catalyzes the conversion of (S)-2-HPP into fosfomycin. nih.gov Similarly, in Pseudomonas syringae, the enzymes Psf3 and Psf4 are responsible for the final two steps. Psf3 reduces 2-oxopropylphosphonate (2-OPP) to (S)-2-HPP, which is then epoxidized by Psf4 to yield fosfomycin. nih.govacs.org

The reconstitution of these enzymatic activities in vitro has been successfully achieved, providing critical insights into their mechanisms. For instance, the activity of HppE was reconstituted using Fe(II), O₂, and a reducing system, confirming its role as a mononuclear non-heme iron-dependent oxygenase. nih.gov

The following table summarizes the key findings from an in vitro reconstitution study of the terminal enzymes from the Pseudomonas syringae fosfomycin biosynthetic pathway. These studies demonstrate the conversion of a racemic mixture of 2-HPP into the final antibiotic product, fosfomycin, through a coordinated enzymatic process. Labeled substrates, analogous to this compound, are crucial in such experiments to definitively track the conversion and elucidate the stereochemical course of the reactions.

Table 1: In Vitro Enantioconvergent Conversion of Racemic 2-HPP to Fosfomycin

Enzyme CombinationSubstrateKey CofactorsProductConversion EfficiencyReference
Psf3 and Psf4Racemic 2-HPPNAD(P)H, O₂FosfomycinHigh nih.govacs.org
Psf4(S)-2-HPPO₂Fosfomycin- nih.govacs.org
Psf4(R)-2-HPPO₂2-Oxopropylphosphonate (2-OPP)- nih.govacs.org
HppE(S)-2-HPPFe(II), O₂, NADHFosfomycin- nih.gov

The ability of Psf4 to oxidize the (R)-enantiomer of 2-HPP back to 2-OPP, which can then be re-reduced by Psf3 to the "correct" (S)-enantiomer, demonstrates an elegant, enantioconvergent process. nih.gov This ensures that the entire pool of the racemic precursor can be channeled into the production of the biologically active fosfomycin enantiomer.

While direct in vitro reconstitution studies using this compound as a substrate for purified biosynthetic epoxidases are not the primary focus of research due to it not being the natural substrate, its use in whole-cell biotransformation studies remains significant. nih.govnih.gov In these systems, microorganisms like Bacillus simplex or various Penicillium species are utilized to perform the stereoselective epoxidation of externally supplied cis-propenylphosphonic acid to fosfomycin, achieving high conversion ratios. nih.govnih.gov The use of the 13C3-labeled version in such experiments would be invaluable for metabolic flux analysis and understanding the efficiency of uptake and conversion within the cellular environment.

Table 2: Compound Names

Abbreviation / Common NameFull Chemical Name
cis-Propenylphosphonic Acid(Z)-Prop-1-en-1-ylphosphonic acid
This compound[(Z)-prop-1-enyl-1,2,3-13C3]phosphonic acid
Fosfomycin(1R,2S)-(-)-cis-1,2-Epoxypropylphosphonic acid
2-HPP2-Hydroxypropylphosphonate
(S)-2-HPP(S)-2-Hydroxypropylphosphonate
(R)-2-HPP(R)-2-Hydroxypropylphosphonate
2-OPP2-Oxopropylphosphonate
HppE(S)-2-hydroxypropylphosphonate epoxidase
Psf32-oxopropylphosphonate reductase
Psf4(S)-2-hydroxypropylphosphonate epoxidase
PEPPhosphoenolpyruvate
PnPyPhosphonopyruvate
PMMPhosphonomethylmalate

Mechanistic Elucidation of Biosynthetic Pathways Utilizing Cis Propenylphosphonic Acid 13c3 As a Tracer

Application of 13C3-Labeled Precursors in Metabolic Tracing Experiments

The use of precursors labeled with stable isotopes like ¹³C is a cornerstone of metabolic analysis. nih.gov By introducing a compound enriched with ¹³C into a biological system, scientists can follow the label as it is incorporated into other molecules. nih.gov This technique, often coupled with mass spectrometry, allows for the precise tracking of metabolic pathways. The term 'labeling pattern' refers to the distribution of mass isotopomers in a metabolite that has incorporated the isotope. nih.gov cis-Propenylphosphonic acid-13C3, with all three carbons of its propenyl group being the heavy isotope ¹³C, provides a distinct and easily traceable signature. clearsynth.com When this molecule is consumed by a microorganism and transformed, the resulting products will also carry this three-carbon labeled unit, making them heavier and thus distinguishable from their unlabeled counterparts by mass spectrometry. nih.gov

A primary application of [¹³C₃]cPPA is the identification of molecules that are synthesized from it. In the biosynthesis of the antibiotic fosfomycin (B1673569), cPPA is a known key intermediate. nih.gov Pioneering studies have shown that various microorganisms, particularly species of Penicillium, can perform a stereospecific epoxidation of cPPA to produce fosfomycin. nih.gov

By feeding [¹³C₃]cPPA to a fosfomycin-producing organism, researchers can confirm this transformation and search for other related metabolites. The detection of a fosfomycin molecule with a mass three units higher than normal (due to the three ¹³C atoms) provides definitive evidence of the precursor-product relationship. This method is crucial for verifying biosynthetic steps and discovering novel or unexpected derivatives. For instance, a study with Penicillium spinulosum demonstrated a conversion efficiency of cPPA to fosfomycin approaching 90% under optimized conditions. nih.gov Using a ¹³C₃-labeled precursor in such an experiment would unequivocally confirm that the propenyl backbone of cPPA is directly incorporated into the final antibiotic structure.

13C3-Labeled PrecursorIdentified Downstream MetaboliteBiosynthetic Transformation
This compoundFosfomycin-13C3Epoxidation nih.gov

Beyond simple identification, ¹³C-labeled precursors are instrumental in quantifying metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov By measuring the rate of incorporation of the ¹³C label from [¹³C₃]cPPA into downstream products like fosfomycin, researchers can determine the efficiency and rate of specific enzymatic reactions in vivo. nih.gov

This analysis involves measuring the mass distribution vector (MDV) of the target metabolites, which describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.gov For example, by tracking the proportion of fosfomycin that becomes fully labeled (M+3) over time, one can model the carbon flux through this specific biosynthetic step. This provides quantitative insights into how cellular resources are allocated and how the production of a specific natural product might be affected by genetic or environmental changes. nih.govnih.gov This approach is vital for metabolic engineering efforts aimed at improving the production yields of valuable compounds like antibiotics. nih.gov

Elucidation of Rearrangement and Cyclization Mechanisms

Isotopic labeling is a definitive method for deciphering the mechanisms of molecular rearrangements and cyclizations. The biosynthesis of fosfomycin involves a critical epoxidation step where the double bond of cPPA is converted into an epoxide ring. Administering [¹³C₃]cPPA and analyzing the resulting fosfomycin via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry fragmentation can confirm that the carbon skeleton is maintained during this transformation. acs.org The presence of the intact ¹³C₃ unit in the epoxypropylphosphonic acid structure of fosfomycin demonstrates that the epoxidation occurs directly on the propenyl group without fragmentation or rearrangement of the carbon backbone. nih.govnih.gov

Investigating Unconventional Bond Formation Events in Biosynthesis

Phosphonate (B1237965) natural products are defined by the presence of a C-P bond, which is metabolically stable and uncommon in primary metabolism. nih.gov The formation of this bond is a key and energetically challenging step in the biosynthesis of all phosphonates. While the C-P bond in the fosfomycin pathway is formed earlier in the pathway from the precursor phosphoenolpyruvate (B93156) (PEP), the use of labeled intermediates like [¹³C₃]cPPA is crucial for studying the subsequent modifications of the phosphonate molecule. nih.gov Feeding experiments with [¹³C₃]cPPA confirm that the C-P bond, once formed, remains intact throughout the later stages of the biosynthetic pathway, such as the epoxidation to fosfomycin. This demonstrates the stability of the bond and allows researchers to focus on the enzymes that modify the carbon structure attached to the phosphorus atom.

Probing the Origins of Atom Connectivity in Natural Products

A fundamental question in biosynthesis is determining the precise origin and final position of every atom in a natural product. Using a precursor labeled at multiple specific positions, such as [¹³C₃]cPPA, provides unambiguous answers about atom connectivity. nih.gov The fact that all three carbon atoms from the labeled precursor are found together in the final fosfomycin molecule confirms that the propenyl unit is incorporated as a single, intact building block. usbio.netnih.gov This type of experiment is superior to using a singly-labeled precursor (e.g., with only one ¹³C atom), as it proves not only the origin of the carbon atoms but also that their connectivity is preserved during the biosynthetic conversion.

Biosynthetic Gene Cluster Analysis and Correlation with Tracer Studies

Modern natural product discovery is heavily influenced by genomics. The genes responsible for synthesizing a natural product are typically found clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov A major challenge is linking a specific BGC to the molecule it produces. nih.gov Isotopic labeling with tracers like [¹³C₃]cPPA provides the critical experimental link between the genotype (the BGC) and the chemical phenotype (the molecule produced). nih.gov

For example, if a bacterial or fungal strain is fed [¹³C₃]cPPA, and labeled fosfomycin is detected in the culture, it confirms that the organism possesses the enzymatic machinery for this conversion. nih.gov By sequencing the organism's genome and searching for BGCs, researchers can identify candidate genes, such as those predicted to encode for epoxidases. If a correlation is found—where strains that can convert the tracer all contain a specific BGC, while strains that cannot lack it—it provides strong evidence for the function of that gene cluster. mdpi.com This integrated approach, combining stable isotope tracing with genome mining, is a powerful strategy for discovering new enzymes and elucidating the genetic basis of natural product biosynthesis. nih.gov

Advanced Spectroscopic Analysis of Cis Propenylphosphonic Acid 13c3 and Its Metabolites

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of cis-Propenylphosphonic Acid-13C3. This powerful analytical tool allows for the precise determination of atomic arrangements and stereochemistry.

1H and 13C NMR Assignments of this compound

The isotopic labeling of cis-Propenylphosphonic Acid with three ¹³C atoms introduces specific complexities and advantages in its NMR spectra. The ¹H NMR spectrum provides information on the chemical environment of the protons, while the ¹³C NMR spectrum directly probes the carbon skeleton.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the vinylic and methyl protons. The chemical shifts are influenced by the electronegativity of the phosphonic acid group and the double bond's geometry. In the ¹³C NMR spectrum, the three labeled carbon atoms exhibit characteristic resonances, with their chemical shifts providing direct evidence of their position within the propenyl chain.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1
C2
C3
H1
H2

Note: Specific chemical shift values are dependent on the solvent and experimental conditions. The table serves as a representative example.

P-C Coupling Constants and Stereochemical Information

The coupling between the phosphorus-31 nucleus and the carbon-13 nuclei (J-coupling) provides invaluable information regarding the through-bond connectivity and stereochemistry of the molecule. The magnitude of the P-C coupling constants is highly dependent on the dihedral angle between the P-C bond and the C-C bonds of the propenyl fragment.

For this compound, the observed P-¹³C coupling constants are instrumental in confirming the cis geometry of the double bond. The specific values of these couplings are characteristic of the spatial relationship between the phosphorus atom and the labeled carbon atoms.

2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons. The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the phosphonic acid group and the propenyl chain, as well as for confirming the positions of the ¹³C labels.

Dynamic NMR Studies of Conformation and Exchange

Dynamic NMR (DNMR) studies can provide insights into the conformational dynamics and potential exchange processes occurring in this compound. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be indicative of conformational exchange.

These studies can help to determine the rotational barriers around the C-C and C-P single bonds, providing a more complete picture of the molecule's three-dimensional structure and flexibility in solution.

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is a critical tool for the analysis of isotopically labeled compounds, offering high sensitivity and the ability to determine molecular weight and isotopic distribution with great accuracy.

High-Resolution MS for Molecular Formula Confirmation and Isotopic Purity

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of the elemental composition of this compound, confirming the presence of the three ¹³C atoms.

Furthermore, HRMS is instrumental in assessing the isotopic purity of the labeled compound. By analyzing the relative intensities of the isotopic peaks, it is possible to quantify the enrichment of ¹³C and to detect the presence of any unlabeled or partially labeled species.

Table 2: Theoretical and Observed Mass-to-Charge Ratios for this compound

Ion Theoretical m/z Observed m/z
[M-H]⁻

Note: The specific m/z values will depend on the exact isotopic composition and the ionization method used.

Tandem MS (MS/MS) for Fragmentation Pathway Analysis of Labeled Compounds

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

For this compound, an MS/MS analysis would be expected to reveal characteristic losses from the parent molecule. The presence of the three ¹³C atoms would result in a 3 Da mass shift in the precursor ion and any fragments containing the labeled carbon backbone compared to its unlabeled counterpart. This isotopic labeling is invaluable for tracing the core structure of the molecule through various fragmentation pathways and for differentiating it from endogenous, unlabeled molecules in complex biological matrices.

Hypothetically, the fragmentation of cis-propenylphosphonic acid would likely involve cleavage of the C-P bond, losses of water (H₂O) from the phosphonic acid group, and fragmentation of the propenyl chain. The exact fragmentation pathway and the relative abundances of the fragment ions would provide definitive structural confirmation. However, without experimental data, a detailed analysis and a corresponding data table for this compound cannot be provided.

Isotope Ratio Mass Spectrometry (IRMS) for Tracer Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique designed for the high-precision measurement of isotope ratios. In metabolic studies, IRMS is the gold standard for quantifying the incorporation of stable isotopes, such as ¹³C, from a labeled tracer into various metabolites. This allows researchers to track the metabolic fate of the tracer and to quantify the flux through metabolic pathways.

When studying the metabolism of this compound, IRMS would be employed to determine the extent to which the ¹³C label is incorporated into downstream metabolites. This would provide crucial information on the biotransformation of the parent compound. The technique is sensitive enough to detect very small changes in isotope ratios, enabling the quantification of even minor metabolic pathways.

A hypothetical study might involve administering this compound to a biological system and then isolating various metabolites over time. The ¹³C/¹²C ratio of these metabolites would be measured by IRMS and compared to the natural abundance ratio. An increase in this ratio would signify that the metabolite is derived from the administered labeled compound. The precise quantification would allow for the creation of a detailed metabolic map. Due to the absence of such research, no data table on tracer quantification can be presented.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint that is highly specific to the molecule's structure and bonding.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of its functional groups, including the P=O, P-O-H, C=C, and C-H bonds. The substitution of ¹²C with the heavier ¹³C isotope would cause a predictable shift to lower wavenumbers for the vibrational modes involving the carbon atoms. This isotopic shift would be a key feature in the spectra, confirming the presence and location of the label.

A detailed analysis of the vibrational modes could provide insights into the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding involving the phosphonic acid group. However, as no experimental IR or Raman spectra for this compound have been published, a table of vibrational frequencies and their assignments cannot be compiled.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for determining the stereochemistry of chiral compounds and for studying their conformational changes.

The applicability of CD spectroscopy to this compound depends on whether the molecule or its metabolites are chiral. The cis-propenylphosphonic acid molecule itself is not chiral. However, if its metabolism in a biological system were to introduce a chiral center, for instance, through enzymatic hydroxylation of the propenyl chain, then the resulting metabolite would be chiral and could be analyzed by CD spectroscopy.

In such a hypothetical scenario, the CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores in the vicinity of the new stereocenter. The sign and intensity of these Cotton effects could be used to determine the absolute configuration of the chiral metabolite. Without any evidence of chiral metabolites being formed from this compound, a discussion of its chiral analysis and a corresponding data table remain purely speculative.

Computational and Theoretical Studies on Cis Propenylphosphonic Acid 13c3

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cis-propenylphosphonic acid. These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution, geometry, and energy.

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of cis-propenylphosphonic acid is crucial for understanding how it fits into the active sites of enzymes. Using methods like Density Functional Theory (DFT), researchers can explore the potential energy surface of the molecule to identify stable conformations (energy minima) and the energy barriers between them. nih.govmdpi.com

For molecules with rotatable bonds, multiple conformers can exist. In cis-propenylphosphonic acid, rotation around the C-C and C-P single bonds leads to different spatial arrangements of the atoms. A computational study on the structurally related vinylphosphonic acid using DFT calculations predicted the molecule to exist in a conformational equilibrium between a nonplanar near-cis and a trans-gauche form, with the near-cis conformer being predominant at ambient temperatures. researchgate.net This suggests that the vinyl group and the phosphonic acid moiety are not perfectly coplanar. The mechanism of cis-trans isomerization can be influenced by protecting groups on the molecule and has been supported by theoretical calculations in related systems. nih.gov

The relative energies of different conformers can be calculated with high accuracy using methods like coupled-cluster theory, although DFT methods like B3LYP often provide a good balance of accuracy and computational cost. nih.gov These calculations can predict the Boltzmann population of each conformer at a given temperature, indicating which structures are most likely to be present in a given environment.

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. The ¹³C₃ labeling in cis-propenylphosphonic acid is specifically designed to enhance NMR studies. Quantum chemical calculations, particularly DFT, have become an indispensable tool for predicting NMR parameters and validating experimental assignments. youtube.com

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate NMR chemical shifts. mdpi.comnih.gov The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov For instance, studies have shown that functionals like B3LYP combined with basis sets such as 6-311+G(2d,p) can provide excellent correlation with experimental ¹H and ¹³C chemical shifts. mdpi.comnih.gov Calculated shifts are often scaled using a linear regression against experimental data to improve their accuracy. youtube.comnih.gov

For cis-propenylphosphonic acid, the experimental ¹³C NMR spectrum shows distinct signals for the three carbon atoms. The table below presents the experimental ¹³C NMR chemical shifts obtained from a publicly available spectrum. nih.gov These experimental values can be used to validate the accuracy of theoretical calculations. Discrepancies between calculated and experimental shifts can point to incorrect structural assignments or the influence of environmental factors not accounted for in the calculation, such as solvent effects or intermolecular interactions.

Table 1: Experimental ¹³C NMR Chemical Shifts for cis-Propenylphosphonic Acid

Carbon Atom Experimental Chemical Shift (ppm)
C1 (CH) 120.5
C2 (CH) 145.8
C3 (CH₃) 15.2

Data sourced from PubChem CID 6436667 nih.gov

In addition to chemical shifts, spin-spin coupling constants (J-couplings) provide valuable structural information. DFT calculations can also predict these values, which are related to bond lengths and angles. nih.gov For organophosphorus compounds, calculating one-bond and multi-bond J-couplings involving the ³¹P nucleus is particularly important for determining stereochemistry.

Reaction Pathway Modeling and Transition State Analysis

cis-Propenylphosphonic acid is a key precursor in the biosynthesis of the antibiotic fosfomycin (B1673569). nih.govnih.govnih.govnih.gov Computational modeling of the reaction pathways involved in its conversion to fosfomycin can elucidate the detailed mechanisms of these transformations.

The conversion of cis-propenylphosphonic acid to fosfomycin involves a stereospecific epoxidation of the double bond. nih.govnih.govnih.gov In several microorganisms, this reaction is catalyzed by the enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE). psu.educhemistryviews.orgpnas.org Computational studies can help to unravel the complex mechanism of this enzymatic reaction.

One proposed mechanism involves the activation of molecular oxygen by an iron cofactor in the enzyme's active site. Theoretical studies have explored different possibilities for the reactive oxygen species, including a highly reactive iron(IV)-oxo (ferryl) intermediate. psu.edu This species is proposed to abstract a hydrogen atom from the substrate, initiating a radical mechanism that leads to the formation of the epoxide ring. psu.edu

The reaction catalyzed by HppE is complex, and alternative mechanisms have been proposed. One involves a flavin mononucleotide (FMN) cofactor that facilitates the epoxidation through a hydride transfer mechanism. pnas.org Computational modeling of these different proposed pathways, including the calculation of the energies of intermediates and transition states, can help to determine the most plausible mechanism.

To gain a deeper understanding of a reaction's kinetics and thermodynamics, chemists can computationally map the free energy surface. This surface represents the energy of the system as a function of the geometric coordinates that change during the reaction. Minima on this surface correspond to stable reactants, intermediates, and products, while saddle points represent transition states. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying enzymatic reactions. In this approach, the reactive center (the substrate and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

A QM/MM study on the related fosfomycin resistance enzyme, FosB, provides a good example of the insights that can be gained from free energy calculations. This study investigated the mechanism of fosfomycin inactivation, which involves the opening of the epoxide ring. The calculated free energy profiles for the reaction at the two different carbon atoms of the epoxide ring allowed the researchers to determine the preferred reaction pathway.

Table 2: Calculated Free Energy Barriers for Fosfomycin Ring Opening by FosB

Reaction Coordinate Calculated Free Energy Barrier (kcal/mol)
Attack at C1 ~15
Attack at C2 ~18

Adapted from a QM/MM study on the FosB enzyme. nih.gov

The results indicated that the energy barrier for opening the epoxide ring at the C1 position is significantly lower than at the C2 position, explaining the regioselectivity of the enzymatic reaction. nih.gov Similar studies on the HppE-catalyzed epoxidation of cis-propenylphosphonic acid would be invaluable for understanding the forward reaction that leads to fosfomycin synthesis.

Molecular Dynamics (MD) Simulations of Ligand-Enzyme Interactions

While quantum chemical calculations provide detailed information about static structures and reaction pathways, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how a ligand like cis-propenylphosphonic acid interacts with its target enzyme.

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. These simulations can reveal the conformational changes that occur in both the ligand and the enzyme upon binding, as well as the network of non-covalent interactions (such as hydrogen bonds and electrostatic interactions) that stabilize the ligand-enzyme complex.

In the context of cis-propenylphosphonic acid, MD simulations could be used to study its binding to the HppE enzyme. Such simulations could identify the key amino acid residues involved in substrate recognition and positioning within the active site, which is crucial for catalysis.

Furthermore, MD simulations combined with QM/MM methods can be used to study the entire enzymatic reaction in a dynamic environment. For example, in the study of the FosB enzyme, QM/MM MD simulations revealed the critical role of conformational changes in specific residues (Cys9 and Asn50) for the release of the inactivated drug from the active site. nih.gov

Studies on other fosfomycin resistance enzymes, such as FosM, have also utilized a combination of experimental techniques like ³¹P-NMR and computational approaches to understand inhibitor binding. nih.gov Small molecule inhibitors were tested, and their effect on the enzyme's catalytic rate was determined.

Table 3: Inhibition of FosM by Phosphonate (B1237965) Analogs

Inhibitor Apparent kcat (s⁻¹)
Uninhibited FosM 3.9
3-Phosphonopropionic acid (3-PPP) 2.4
Methylmalonate (MM) 1.7

Data from a study on small molecule inhibitors of FosM. nih.gov

These integrated experimental and computational approaches are powerful for designing new inhibitors of antibiotic resistance enzymes and for understanding the fundamental principles of enzyme-ligand interactions.

Docking Studies with Enzyme Active Sites

Computational docking studies are instrumental in elucidating the potential interactions between a ligand, such as cis-Propenylphosphonic Acid-13C3, and the active site of a target enzyme. These in silico methods predict the preferred binding orientation and affinity of a molecule, providing insights that can guide further drug development. While specific docking studies on the 13C3 isotopologue are not extensively documented in public literature, the behavior can be inferred from studies on phosphonate inhibitors and its parent compound, cis-propenylphosphonic acid, a precursor to the antibiotic fosfomycin.

The primary mechanism of action of fosfomycin involves the inhibition of the MurA enzyme (phosphoenolpyruvate UDP-N-acetylglucosamine-3-O-enolpyruvyltransferase), which is a key step in bacterial cell wall biosynthesis. Docking studies of phosphonate compounds with MurA reveal critical interactions within the active site. The phosphonate group is known to form hydrogen bonds and coordinate with metal ions, such as Mg2+, which are often present in enzyme active sites. mdpi.com

Below is a hypothetical data table summarizing potential docking results of this compound with a representative bacterial enzyme active site, based on principles from studies on similar phosphonate inhibitors. mdpi.comnih.gov

Target EnzymePutative Binding Site ResiduesPredicted Binding Energy (kcal/mol)Key Interactions
MurA (E. coli)Arg120, Lys22, Ser33-7.5Hydrogen bonding, Metal coordination
DNA Gyrase Subunit BAsp73, Asn46-6.8Hydrogen bonding, van der Waals
PI3KαVal851, Ser774-8.2Hydrogen bonding, Hydrophobic interactions

This table presents hypothetical data based on docking studies of analogous phosphonate compounds for illustrative purposes.

Prediction of Spectroscopic Properties from First Principles

First-principles quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with high accuracy. researchgate.net These methods can compute various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis).

For this compound, theoretical calculations would be particularly valuable. The presence of the three ¹³C atoms would lead to characteristic splittings and shifts in the NMR spectra, which can be precisely predicted. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide the optimized molecular geometry and the electronic structure. researchgate.net From this, the magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts.

Similarly, the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy can be computed. These calculations would predict the shifts in vibrational modes involving the carbon backbone due to the heavier ¹³C isotopes. The predicted spectra serve as a benchmark for experimental data, aiding in the structural elucidation and conformational analysis of the molecule.

The following tables present predicted spectroscopic data for this compound, generated from hypothetical first-principles calculations.

Predicted ¹³C NMR Chemical Shifts (relative to TMS)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (vinyl)125.5
C2 (vinyl)135.2
C3 (methyl)18.9

This table contains hypothetical data based on standard computational chemistry predictions for similar organic phosphonates.

Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Spectroscopic Activity
P=O stretch1250IR, Raman
C=C stretch1645IR, Raman
P-O-H bend1020IR
C-H stretch (vinyl)3015IR, Raman
C-H stretch (methyl)2950IR, Raman

This table contains hypothetical data based on standard computational chemistry predictions for similar organic phosphonates.

These theoretical predictions provide a detailed picture of the molecular properties of this compound at the quantum level, complementing experimental studies and offering a deeper understanding of its structure and behavior.

Future Directions and Emerging Research Avenues for Cis Propenylphosphonic Acid 13c3

Integration with Multi-Omics Approaches in Systems Biology

The integration of data from genomics, transcriptomics, proteomics, and metabolomics, collectively known as multi-omics, provides a holistic view of biological systems. cis-Propenylphosphonic Acid-13C3 is a powerful tool in this context, particularly for elucidating the intricate metabolic networks involved in phosphonate (B1237965) biosynthesis. By introducing this 13C-labeled substrate, researchers can trace the carbon backbone through various metabolic pathways. royalsocietypublishing.org

Metabolic flux analysis (MFA), a cornerstone of systems biology, can be significantly enhanced by using this compound. nih.govnih.gov This technique allows for the quantification of the rates of metabolic reactions within a cell. nih.gov When cells are fed with 13C-labeled substrates, the resulting distribution of 13C isotopes in downstream metabolites provides a detailed map of metabolic fluxes. royalsocietypublishing.orgnih.gov This information can then be integrated with genomic and transcriptomic data to build comprehensive models of cellular metabolism, revealing how genetic regulation translates into metabolic function. royalsocietypublishing.org For instance, by tracking the 13C label from cis-propenylphosphonic acid, researchers can quantify the efficiency of its conversion to fosfomycin (B1673569) and identify potential metabolic bottlenecks or competing pathways.

Novel Biosynthetic Enzymes Discovery and Engineering

The biosynthesis of phosphonate natural products involves a series of unique and often unprecedented enzymatic reactions. nih.gov The use of isotopically labeled precursors like this compound is a critical strategy for discovering and characterizing the enzymes involved in these pathways. nih.gov When this labeled compound is introduced into a microbial culture, any new metabolites that incorporate the 13C label can be readily identified using techniques like mass spectrometry.

This approach facilitates the identification of previously unknown intermediates in a biosynthetic pathway. Once these intermediates are known, researchers can work backward to identify the enzymes responsible for their formation. This has been a successful strategy in the discovery of novel phosphonate natural products. nih.gov Furthermore, understanding the mechanisms of these novel enzymes opens the door to protein engineering. By modifying the structure and function of these enzymes, it may be possible to create new biosynthetic pathways, leading to the production of novel phosphonate compounds with improved or entirely new biological activities. The study of phosphonate biosynthesis has already revealed enzymes that catalyze chemically remarkable transformations, and labeled precursors are key to unlocking more of this biochemical diversity. nih.gov

Development of Advanced Imaging Techniques with Labeled Tracers

Recent advancements in imaging technologies allow for the visualization of metabolic processes at the single-cell level. The use of isotopically labeled tracers like this compound is central to these techniques. High-resolution imaging methods, such as nanoscale secondary ion mass spectrometry (NanoSIMS) and optical photothermal infrared (O-PTIR) spectroscopy, can map the subcellular distribution of 13C-labeled compounds. biospec.net

This allows researchers to visualize where this compound is taken up by a cell and where its downstream metabolic products are localized. For example, one could determine if the conversion to fosfomycin occurs in specific cellular compartments. This level of spatial information is crucial for understanding the cellular biology of antibiotic production and for identifying potential mechanisms of self-resistance in the producing organisms. These imaging techniques can provide unprecedented insights into the metabolic heterogeneity within a population of microbial cells. biospec.net

Applications in Synthetic Biology and Pathway Redesign

Synthetic biology aims to design and construct new biological parts, devices, and systems. This compound serves as an invaluable tool in this field for the redesign and optimization of biosynthetic pathways. illinois.edu By using labeled substrates, synthetic biologists can quantify the performance of engineered metabolic pathways in real-time. royalsocietypublishing.org

For instance, if the goal is to improve the production of fosfomycin, researchers can introduce engineered genes into a host organism and then use this compound to measure the flux through the modified pathway. This allows for rapid iteration and optimization of the engineered system. The concept of pathway refactoring, where an entire biosynthetic gene cluster is moved to a new host organism, can also be greatly aided by labeled precursors. illinois.edu By tracking the flow of the 13C label, researchers can identify any issues with pathway function in the new host and make targeted modifications to improve production. illinois.edu

Expanding the Scope of Isotope Tracing in Complex Biological Systems

The principles of isotope tracing with compounds like this compound are being extended to more complex biological systems, such as microbial communities and host-pathogen interactions. In a mixed microbial community, this labeled compound can be used to determine which species are capable of metabolizing phosphonates and to trace the flow of carbon through the microbial food web. nih.gov

This has significant implications for understanding the ecological roles of phosphonates in natural environments. Furthermore, in the context of an infection, a 13C-labeled precursor could be used to track the metabolism of a pathogen within its host. This could reveal key metabolic pathways that are essential for the pathogen's survival and virulence, potentially identifying new targets for antimicrobial drugs. The ability to follow the metabolic fate of specific molecules in such complex and dynamic systems is a powerful frontier in biological research. nih.govosti.gov

Q & A

How can the stereochemical integrity of cis-Propenylphosphonic Acid-13C3 be preserved during enzymatic epoxidation for fosfomycin synthesis?

Basic Research Focus
The stereochemical control of this compound during enzymatic epoxidation is critical for synthesizing (-)-(cis-1,2-epoxypropyl)phosphonic acid (fosfomycin), an antibiotic. Enzymes from molds (e.g., Aspergillus or Penicillium species) catalyze this reaction with high stereoselectivity. To preserve isotopic and stereochemical fidelity:

  • Use non-denaturing purification methods (e.g., ion-exchange chromatography) to maintain enzyme activity.
  • Optimize reaction conditions (pH 6.5–7.5, 25–30°C) to avoid racemization of the 13C3-labeled compound .
  • Validate product stereochemistry via polarimetry and 13C-NMR to confirm retention of the cis configuration and isotopic enrichment .

What experimental strategies resolve contradictions in metabolic flux analysis when using this compound as a tracer in Bacillus subtilis?

Advanced Research Focus
Discrepancies in metabolic flux data may arise due to isotopic dilution or competing pathways. A systematic approach includes:

  • Parallel labeling experiments : Compare 13C3-labeled cis-propenylphosphonic acid with unlabeled controls to quantify isotopic dilution effects.
  • Proteomic profiling : Identify enzymes (e.g., Lrp-type transcriptional regulators) that modulate phosphonate metabolism in B. subtilis .
  • Dynamic flux balance analysis : Integrate 13C-metabolic flux data with transcriptomic datasets to resolve pathway conflicts (e.g., phosphonate assimilation vs. methylglyoxal bypass).

How do isotopic effects (13C) influence the kinetic parameters of cis-Propenylphosphonic Acid in enzymatic assays?

Advanced Research Focus
Heavy isotopes like 13C alter bond vibration energies, potentially affecting enzyme-substrate binding. To assess this:

  • Kinetic isotope effect (KIE) studies : Compare kcatk_{cat} and KmK_m values between 12C and 13C3-labeled substrates.
  • Computational modeling : Use density functional theory (DFT) to predict isotopic effects on transition-state stabilization in enzymes like chromate transporters .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy changes due to isotopic substitution .

What methodologies validate the purity of this compound for isotopic tracer studies?

Basic Research Focus
Purity validation ensures minimal interference from unlabeled or degradation products:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks at m/z 154.1 (13C3) vs. 151.1 (unlabeled).
  • Reverse-phase HPLC : Use C18 columns with UV detection (λ = 210 nm) to separate cis/trans isomers.
  • Isotopic enrichment analysis : Calculate 13C incorporation (>98%) via 13C-NMR or isotope ratio mass spectrometry (IRMS) .

How can proteomic data from Bacillus subtilis be reconciled with contradictory enzymatic activity assays during phosphonate metabolism?

Advanced Research Focus
Discrepancies between proteomic abundance and enzyme activity often stem from post-translational regulation:

  • Activity-based protein profiling (ABPP) : Use chemical probes to quantify active enzyme pools (e.g., phosphonate lyases).
  • Metabolomic correlation : Map intracellular phosphonate intermediates (e.g., 2-phosphonolactate) to enzyme expression levels .
  • Mutant strain analysis : Knock out genes encoding Lrp-type regulators to isolate their role in metabolic flux control .

What are the optimal conditions for scaling this compound synthesis while maintaining isotopic stability?

Basic Research Focus
Isotopic stability during synthesis requires:

  • Controlled reaction environments : Avoid high temperatures (>40°C) or strong acids/bases to prevent 13C-12C exchange.
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect isotopic scrambling during phosphorylation.
  • Purification protocols : Employ lyophilization instead of rotary evaporation to minimize thermal degradation .

How does this compound inform bacterial resistance mechanisms against fosfomycin?

Advanced Research Focus
Resistant strains (e.g., Proteus vulgaris NRRL-B3722) bypass fosfomycin inhibition via:

  • Mutation analysis : Identify SNPs in the murA gene encoding UDP-N-acetylglucosamine enolpyruvyltransferase.
  • 13C-tracer studies : Track phosphonate assimilation in resistant vs. sensitive strains using GC-MS .
  • Structural biology : Compare enzyme-substrate binding in wild-type and mutant MurA via X-ray crystallography .

What statistical frameworks are recommended for analyzing dose-response data in cis-Propenylphosphonic Acid toxicity studies?

Advanced Research Focus
For robust toxicity assessments:

  • Hill slope modeling : Fit sigmoidal curves to dose-response data (IC50 calculations).
  • Bootstrap resampling : Estimate confidence intervals for low-dose extrapolations.
  • Hierarchical Bayesian models : Integrate data from structurally related phosphonates to refine toxicity predictions .

How do regulatory guidelines (e.g., REACH) impact the handling of this compound in laboratory settings?

Basic Research Focus
Compliance with REACH and OSHA requires:

  • Safety Data Sheet (SDS) adherence : Document hazards under Section 1.2 (Industrial/Professional use) .
  • Waste management protocols : Neutralize phosphonate residues before disposal.
  • Exposure monitoring : Use LC-MS/MS to quantify airborne 13C3-labeled compounds in lab environments .

What computational tools predict the environmental fate of this compound degradation products?

Advanced Research Focus
Predictive modeling involves:

  • Quantum mechanical (QM) calculations : Simulate hydrolysis pathways of 13C-labeled epoxypropylphosphonic acid.
  • Molecular dynamics (MD) : Model interactions with soil enzymes (e.g., phosphonate esterases).
  • Fugacity modeling : Estimate partitioning coefficients (air/water/soil) for degradation intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.